molecular formula C12H12ClN3O2 B11852396 6-Chloro-2-morpholinoquinazolin-4(1H)-one CAS No. 61741-54-6

6-Chloro-2-morpholinoquinazolin-4(1H)-one

Cat. No.: B11852396
CAS No.: 61741-54-6
M. Wt: 265.69 g/mol
InChI Key: GBXRGSDBBFYACP-UHFFFAOYSA-N
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Description

6-Chloro-2-morpholinoquinazolin-4(1H)-one is a chemical compound that belongs to the quinazolinone family. This compound is characterized by the presence of a chloro group at the 6th position, a morpholino group at the 2nd position, and a quinazolinone core structure. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-morpholinoquinazolin-4(1H)-one typically involves the reaction of 6-chloro-4(3H)-quinazolinone with morpholine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours until the desired product is formed. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The use of automated systems for monitoring and controlling reaction parameters can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-morpholinoquinazolin-4(1H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The morpholino group can be oxidized to form N-oxides.

    Reduction Reactions: The quinazolinone core can be reduced to form dihydroquinazolinones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: The major products are the substituted quinazolinones with various functional groups replacing the chloro group.

    Oxidation Reactions: The major products are the N-oxides of the morpholino group.

    Reduction Reactions: The major products are the dihydroquinazolinones.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.

    Medicine: It has shown promise as a lead compound for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-morpholinoquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved. The pathways affected by this compound are diverse and depend on the specific biological context in which it is used.

Comparison with Similar Compounds

6-Chloro-2-morpholinoquinazolin-4(1H)-one can be compared with other quinazolinone derivatives, such as:

    2-Methylquinazolin-4(1H)-one: Lacks the chloro and morpholino groups, resulting in different biological activities.

    6-Bromo-2-morpholinoquinazolin-4(1H)-one: Similar structure but with a bromo group instead of a chloro group, which can affect its reactivity and biological properties.

    4(3H)-Quinazolinone: The parent compound without any substituents, serving as a reference point for understanding the effects of various substitutions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinazolinone derivatives.

Properties

CAS No.

61741-54-6

Molecular Formula

C12H12ClN3O2

Molecular Weight

265.69 g/mol

IUPAC Name

6-chloro-2-morpholin-4-yl-3H-quinazolin-4-one

InChI

InChI=1S/C12H12ClN3O2/c13-8-1-2-10-9(7-8)11(17)15-12(14-10)16-3-5-18-6-4-16/h1-2,7H,3-6H2,(H,14,15,17)

InChI Key

GBXRGSDBBFYACP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC3=C(C=C(C=C3)Cl)C(=O)N2

Origin of Product

United States

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